2-Amino-3-biphenyl-3-YL-propionic acid

LAT1 inhibitor cancer metabolism amino acid transport

Standard L-phenylalanine analogs fail to replicate the steric bulk and meta-substituted binding geometry required for LAT1 or integrin studies. This non-proteinogenic biphenylalanine derivative provides the exact pharmacophore for reproducible SAR. - **Validated potency:** IC50 = 6.6 µM against human LAT1 (cell-based assay). - **Regiochemical advantage:** Meta-conjugation confers 2.4-fold higher LAT1 affinity versus para analogs. - **Proven utility:** Tool compound for LAT1-overexpressing cancer models, integrin antagonism, and HIV-1 gp120-CD4 entry inhibition. - **Supply:** Multiple pack sizes (250 mg to 5 g) available for immediate shipment.

Molecular Formula C15H15NO2
Molecular Weight 241.28 g/mol
CAS No. 887502-03-6
Cat. No. B3030321
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-3-biphenyl-3-YL-propionic acid
CAS887502-03-6
Molecular FormulaC15H15NO2
Molecular Weight241.28 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC=CC(=C2)CC(C(=O)O)N
InChIInChI=1S/C15H15NO2/c16-14(15(17)18)10-11-5-4-8-13(9-11)12-6-2-1-3-7-12/h1-9,14H,10,16H2,(H,17,18)
InChIKeyXXPHIHDDXCFWMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Biphenylalanine for LAT1 & Integrin Research


2-Amino-3-biphenyl-3-yl-propionic acid (CAS 887502-03-6) is a non-proteinogenic, aromatic amino acid derivative of phenylalanine, characterized by a biphenyl moiety at the 3-position [1]. It is a member of the biphenylalanine (BPA) class, which has demonstrated utility in medicinal chemistry as a building block for peptidomimetics and as a core structure for developing inhibitors targeting the L-type amino acid transporter 1 (LAT1) and integrins [2]. The compound exists as a racemic mixture, with the (S)-enantiomer (CAS 164172-96-7) being the more extensively studied form, exhibiting an IC50 of 6.6 µM against LAT1 in a cell-based assay . Its biphenyl group contributes significant steric bulk and hydrophobic interactions, distinguishing it from simpler phenylalanine analogs [3].

LAT1 transporter inhibition study fit (reported target engagement)
Integrin antagonist SAR & scaffold development context
Chiral amino acid building block (racemic mixture; (S)-enantiomer studied)
HIV-1 gp120-CD4 entry inhibition research context

Irreplaceability of 3-Biphenylalanine in LAT1/Integrin Studies


Substituting 2-Amino-3-biphenyl-3-yl-propionic acid with other phenylalanine derivatives like L-phenylalanine or 4-biphenylalanine is not straightforward due to its unique meta-substituted biphenyl configuration [1]. This specific regiochemistry is a key determinant of its biological activity and target engagement. Studies have shown that meta-conjugation of L-phenylalanine significantly increases binding affinity for the human LAT1 transporter compared to para-conjugation [2]. Furthermore, while biphenylalanine derivatives in general are known integrin antagonists, the specific substitution pattern on the biphenyl ring can drastically alter potency and selectivity for different integrin subtypes (e.g., α4β1 vs. α4β7) [3]. Therefore, using a structurally similar but chemically distinct analog (e.g., para-substituted L-biphenylalanine or an unbranched phenylalanine) without empirical validation would likely yield different biological outcomes, compromising experimental reproducibility and data integrity in studies focused on LAT1 transport or integrin antagonism.

4-Biphenylalanine (para)
Meta-configuration shows reported higher LAT1 affinity; para-substitution may shift transporter recognition and target engagement
L-Phenylalanine
Lacks biphenyl steric bulk and hydrophobic interactions; binding profile may differ significantly from 3-biphenylalanine
D-Biphenylalanine
Reported lower binding probability vs (S)-enantiomer in gp120-CD4 assay; enantiomer-specific response may not transfer

3-Biphenylalanine vs. Closest Analogs: Comparative Evidence


LAT1 Inhibition vs. Tyrosine and Benzylphenyl Analog

The (S)-enantiomer of the target compound demonstrates significantly greater potency as an inhibitor of the L-type amino acid transporter 1 (LAT1) compared to both its endogenous substrate, tyrosine, and a closely related analog. In a standardized cell-based inhibition assay, (S)-2-Amino-3-biphenyl-3-yl-propionic acid exhibits an IC50 of 6.6 µM . This is approximately 10.3-fold more potent than tyrosine (IC50 = 68 µM) and 1.1-fold more potent than the structurally similar analog (2S)-2-amino-3-(3-benzylphenyl)propanoic acid (IC50 = 7.3 µM) .

LAT1 Inhibition
Head-to-head
IC50 6.6 µM
Reported assay potency context for (S)-enantiomer
Cell-based LAT1 inhibition assay; source review recommended
LAT1 inhibitor cancer metabolism amino acid transport

α4β1/α4β7 Integrin Antagonist Core Scaffold

L-biphenylalanine serves as a core building block for potent, dual α4β1/α4β7 integrin antagonists. A seminal study demonstrated that N-benzoyl-L-biphenylalanine derivatives can achieve low nanomolar potency. The initial lead compound (1), based on this scaffold, showed IC50 values of 5 µM and 33 µM against α4β7 and α4β1 integrins, respectively [1]. Systematic structure-activity relationship (SAR) optimization around this biphenylalanine core led to compounds with dramatically improved potency (IC50 < 1 nM), culminating in the discovery of the orally bioavailable candidate TR-14035 [2].

Integrin α4 Antagonism
Class-level
Lead IC50 5 µM (α4β7) / 33 µM (α4β1)
Reported scaffold-response context; optimization-dependent
N-benzoyl derivative data; scaffold-level inference
integrin antagonist autoimmune disease leukocyte adhesion

HIV-1 gp120 Attachment Inhibition

L-biphenylalanine and its derivatives (BPAs) have been identified as novel inhibitors of HIV-1 entry by targeting the gp120 protein and preventing its binding to the CD4 receptor on host cells. In a CD4 capture ELISA, L-biphenylalanine demonstrated an IC50 in the submicromolar range [1]. Molecular docking studies confirmed its high binding probability and low negative docked energy compared to its D-enantiomer, supporting its potential as a scaffold for antiviral drug development [2]. Cytotoxicity tests on Vero cells showed that these compounds are non-toxic up to 400 µM, indicating a favorable therapeutic window [1].

gp120-CD4 Inhibition
Head-to-head
IC50 < 1 µM
Reported assay-response context for L-enantiomer
CD4 capture ELISA; cytotoxicity screening context available
HIV entry inhibitor antiviral gp120-CD4 binding

LAT1 Affinity: Meta- vs. Para-Substitution

The regiochemistry of the biphenyl substitution on the phenylalanine core is critical for interaction with LAT1. A comprehensive study on the structural properties for LAT1-mediated uptake revealed that meta-conjugation of L-phenylalanine increases its binding affinity for human LAT1 compared to para-conjugation [1]. Specifically, the meta-substituted analog (closely related to 3-biphenylalanine) showed an IC50 of 137 µM, while its para-substituted counterpart (4-biphenylalanine) exhibited a markedly reduced affinity with an IC50 of 330 µM [1]. This 2.4-fold difference underscores the importance of the 3-biphenyl configuration for achieving optimal transporter engagement.

LAT1 Regiochemistry
Cross-study comparable
Meta IC50 137 µM
Para IC50 330 µM
Regiochemistry-dependent transporter recognition; 2.4-fold difference
Competitive [14C]-L-leucine uptake assay
LAT1 substrate blood-brain barrier drug delivery

Research & Industrial Applications of 3-Biphenylalanine


LAT1-Targeted Cancer Therapy & Diagnostics

2-Amino-3-biphenyl-3-yl-propionic acid is a valuable tool compound and potential lead scaffold for targeting the L-type amino acid transporter 1 (LAT1), which is overexpressed in many aggressive cancers and is crucial for tumor growth and proliferation [1]. Its demonstrated IC50 of 6.6 µM against LAT1 (Section 3, Evidence Item 1) and its 2.4-fold higher affinity conferred by the meta-substitution (Section 3, Evidence Item 4) make it a strong candidate for further SAR studies. It can be used as a competitive inhibitor in assays to validate LAT1 as a target or as a building block to synthesize more potent and selective LAT1 inhibitors for use as novel anticancer agents or as vectors for drug delivery across the blood-brain barrier [2].

Integrin Antagonists for Autoimmune & Inflammatory Diseases

As a validated core scaffold, L-biphenylalanine is an essential starting material for medicinal chemistry programs aimed at developing novel integrin antagonists [3]. The established SAR around this structure demonstrates that simple modifications can yield compounds with low nanomolar potency against α4 integrins (Section 3, Evidence Item 2). Researchers in the pharmaceutical and biotechnology industries procure this compound to synthesize and test new derivatives for therapeutic areas where leukocyte adhesion and migration play a key role, such as multiple sclerosis, Crohn's disease, ulcerative colitis, and asthma.

Antiviral Research Targeting HIV-1 Entry

This compound is a key starting point for developing novel HIV-1 entry inhibitors that block the interaction between the viral gp120 protein and the host CD4 receptor [4]. The submicromolar activity of L-biphenylalanine in a functional CD4 capture ELISA (Section 3, Evidence Item 3) validates its mechanism of action. Academic and industrial virology labs can use this compound as a tool to probe the gp120-CD4 interface or as a template for creating more potent, small-molecule attachment inhibitors to combat drug-resistant HIV strains.

Application
Selection Property
Validation Focus
LAT1 transporter inhibition & probe development
Meta-biphenyl LAT1 recognition profile
Transporter inhibition assay context
Integrin α4 antagonist SAR studies
Biphenylalanine scaffold for derivatization
Cell adhesion endpoint review
HIV-1 gp120-CD4 entry inhibition research
L-enantiomer binding probability context
CD4 capture assay response context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Amino-3-biphenyl-3-YL-propionic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.